7'-[(4-bromobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound with the molecular formula C25H15BrO5 and a molecular weight of 475.2876 g/mol This compound is characterized by its bichromene structure, which includes two chromene units linked by a bromobenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the reaction of 4-bromobenzyl alcohol with a suitable chromene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the bromobenzyl group and the chromene units .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the chromene units.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted chromenes.
Scientific Research Applications
7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-[(4-bromobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one: This compound shares a similar chromene structure but differs in the substitution pattern on the chromene ring.
7-[(4-bromobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one: Another related compound with variations in the alkyl substituents on the chromene ring.
Uniqueness
7’-[(4-bromobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene structure and the presence of the bromobenzyl ether linkage. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific research applications and differentiating it from other chromene derivatives .
Properties
Molecular Formula |
C25H15BrO5 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H15BrO5/c26-17-7-5-15(6-8-17)14-29-18-9-10-19-20(13-24(27)30-23(19)12-18)21-11-16-3-1-2-4-22(16)31-25(21)28/h1-13H,14H2 |
InChI Key |
MZCWTRNMBKWKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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